An In-depth Technical Guide to the Structure and Chemical Properties of Alpha-Ionone
An In-depth Technical Guide to the Structure and Chemical Properties of Alpha-Ionone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ionone (B122830) is a naturally occurring organic compound belonging to the group of rose ketones, which also includes damascones and damascenones. It is a C13 norisoprenoid derived from the enzymatic cleavage of carotenoids.[1] Valued for its characteristic violet-like aroma, alpha-ionone is a key component in the fragrance and flavor industries and also serves as a versatile intermediate in the synthesis of other valuable compounds, including retinoids. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and spectroscopic characterization of alpha-ionone, tailored for a scientific audience.
Chemical Structure and Isomerism
Alpha-ionone is a monocyclic monoterpene ketone.[2] Its structure consists of a trimethylcyclohexenyl ring attached to a butenone side chain. The precise arrangement of the double bond within the cyclohexene (B86901) ring distinguishes it from its isomers, beta- and gamma-ionone.
Key Structural Features:
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IUPAC Name: (3E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one[2]
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Molecular Formula: C₁₃H₂₀O[2]
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Molecular Weight: 192.30 g/mol [2]
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CAS Number: 127-41-3[2]
The ionones exist as three main isomers, differing in the position of the double bond in the cyclohexene ring.
Physicochemical Properties
A summary of the key physicochemical properties of alpha-ionone is presented in the table below, providing a valuable reference for experimental design and formulation development.
| Property | Value | Reference(s) |
| Physical State | Colorless to pale yellow liquid | [2] |
| Odor | Warm, woody, floral (violet) | [2] |
| Boiling Point | 259-263 °C at 760 mmHg | [2] |
| Melting Point | Not available | |
| Density | 0.93 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.498 | [2] |
| Solubility | Soluble in ethanol, fixed oils, and propylene (B89431) glycol. Slightly soluble in ether and mineral oil. Insoluble in water. | [2] |
| Vapor Pressure | 0.014 mmHg at 25 °C | [2] |
| Flash Point | >100 °C (Closed Cup) | [3] |
Experimental Protocols
Synthesis of Alpha-Ionone
The industrial synthesis of alpha-ionone is a two-step process involving the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to form pseudoionone (B86502), followed by an acid-catalyzed cyclization. The choice of acid catalyst is crucial in determining the isomeric ratio of the final product, with phosphoric acid favoring the formation of alpha-ionone.[4][5]
Step 1: Synthesis of Pseudoionone [4]
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Reaction Setup: In a flask equipped with a stirrer, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.
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Addition of Citral: While stirring at room temperature, slowly add 500 g of citral to the mixture.
-
Reaction Conditions: Heat the mixture using a water bath and maintain stirring for 1.5 hours at 40 °C.
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Work-up: After the reaction is complete, separate the aqueous layer. Neutralize the organic layer with a 1% hydrochloric acid solution, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the remaining acetone and purify the product by rectification to obtain pseudoionone.
Step 2: Cyclization to Alpha-Ionone [5]
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Reaction Setup: Cool 62.5 parts of syrupy phosphoric acid to a temperature between 2-5 °C.
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Addition of Pseudoionone: Gradually add 12.5 parts of pseudoionone to the cooled acid while maintaining constant agitation.
-
Reaction Conditions: Continue agitating the mixture for 2-3 hours. The mixture will become thick and reddish-brown.
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Quenching: Dilute the reaction mixture with a sufficient quantity of ice and water to form an approximately 50% acid solution.
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Isolation: Distill the mixture with steam to obtain a yellowish oil containing primarily alpha-ionone.
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Purification: The crude product can be further purified by treatment with a sodium sulfite (B76179) solution in the presence of ammonium (B1175870) chloride, followed by the addition of sodium chloride to precipitate the sodium salt of the hydrosulfonic acid of alpha-ionone. This salt is then decomposed to yield pure, colorless alpha-ionone.[5]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [2]
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Sample Preparation: Dissolve the alpha-ionone sample in deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Spectroscopy:
-
Instrument: JEOL Spectrometer
-
Frequency: 90 MHz
-
Solvent: CDCl₃
-
General Parameters: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for moderately concentrated samples is typically employed for enones.[6]
-
-
¹³C NMR Spectroscopy:
-
Instrument: Varian Spectrometer
-
Frequency: 25.16 MHz
-
Solvent: CDCl₃
-
General Parameters: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 128 to several thousand scans depending on sample concentration is generally used for enones.[6]
-
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry.[7]
-
Principle: In EI-MS, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.[8][9]
-
Instrumentation: An EI source typically consists of a filament to produce electrons, an ion chamber where ionization occurs, and a series of lenses to focus the resulting ions into the mass analyzer.[8]
-
Sample Introduction: For a volatile compound like alpha-ionone, the sample is typically introduced into the ion source via a gas chromatograph (GC) or a direct insertion probe.[3]
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of different fragments, which can be used to elucidate the structure of the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MASONACO - Electron Ionization [masonaco.org]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. US702126A - Process of making alpha-ionone. - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.aaup.edu [repository.aaup.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]

